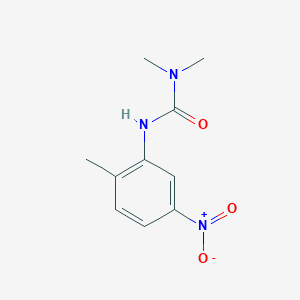

3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea

Descripción general

Descripción

3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea (DMNPU) is an organic compound with a wide range of applications in scientific research. It is used in various chemical and biochemical studies, including synthesis, catalysis, molecular modeling, and drug discovery. DMNPU is an attractive molecule due to its low toxicity, low cost, and wide range of applications.

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopy

Research on substituted ureas, similar to 3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea, includes the study of their molecular structure and spectroscopic properties. For instance, Kołodziejski et al. (1993) investigated crystalline N1, N1-dimethyl-N3-arylureas, focusing on hydrogen bonding and molecular conformations through spectroscopies and X-ray diffraction. This kind of research is vital for understanding the fundamental properties and potential applications of these compounds in various fields, including material sciences and chemistry (Kołodziejski et al., 1993).

Synthesis and Derivative Formation

The synthesis and formation of derivatives of nitro-substituted ureas, including 3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea, have been explored for various applications. Curtis (1988) developed a procedure for N-ethylation and methylation of 1,3-diphenylureas, leading to derivatives with potential use as propellant stabilizers. This illustrates the compound's relevance in industrial applications, particularly in the synthesis of stabilizers and other related chemicals (Curtis, 1988).

Hydrogel Formation and Morphology

The ability of substituted ureas to form hydrogels and their rheological properties is another area of research interest. Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, which forms hydrogels in acidic environments. The research emphasized the influence of anions on the morphology and rheology of these gels, which is crucial for applications in materials science and bioengineering (Lloyd & Steed, 2011).

Anion Binding and Supramolecular Chemistry

The study of anion binding and the creation of supramolecular structures is another significant application. Formica et al. (2008) synthesized urea-based receptors capable of interacting with anions like fluoride and chloride, demonstrating potential in sensing and molecular recognition technologies. This research highlights the compound's utility in creating selective and sensitive sensors (Formica et al., 2008).

Environmental Applications

In the environmental sphere, research has explored the photodegradation of certain pesticides in water using N-doped TiO2 under solar radiation, where compounds like methyl parathion, which is structurally similar to 3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea, play a crucial role. Such studies are critical in understanding and developing methods for the environmental detoxification of harmful pesticides (Senthilnathan & Philip, 2011).

Propiedades

IUPAC Name |

1,1-dimethyl-3-(2-methyl-5-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-4-5-8(13(15)16)6-9(7)11-10(14)12(2)3/h4-6H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBAJPLOVQYDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

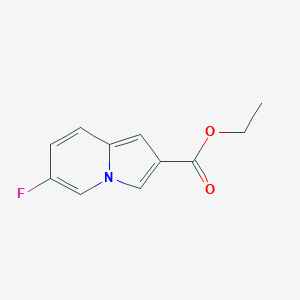

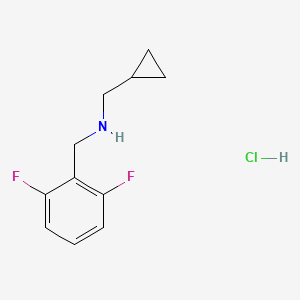

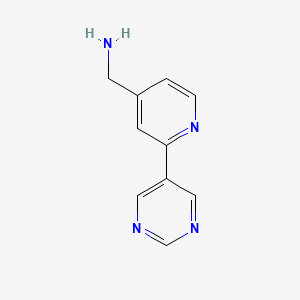

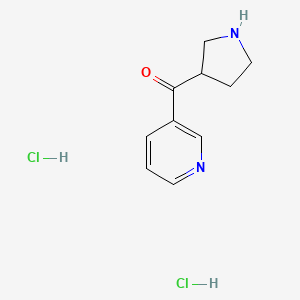

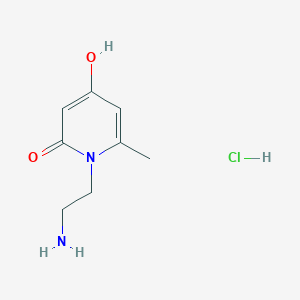

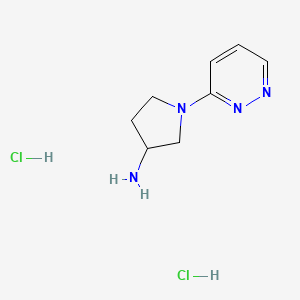

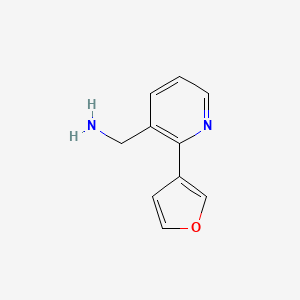

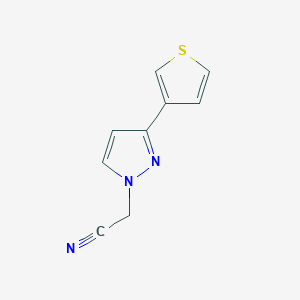

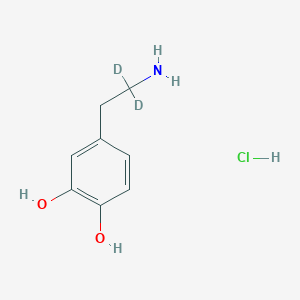

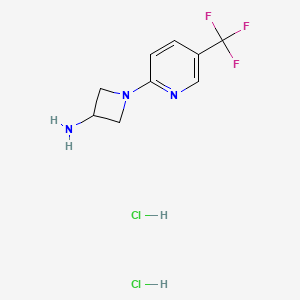

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)